

An In-depth Technical Guide to Butoxycarboxim: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Butoxycarboxim*

Cat. No.: *B166929*

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Introduction

Butoxycarboxim is a systemic oxime carbamate insecticide and acaricide effective against a range of sucking insects such as aphids, thrips, and spider mites.[1][2] Introduced around 1975, it operates through both contact and stomach action.[1] As a member of the carbamate class of pesticides, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods related to **Butoxycarboxim**.

Chemical Identity and Structure

Butoxycarboxim is chemically identified as (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate.[3] The technical product is a mixture of (E)- and (Z)-isomers, typically in a ratio of 85-90% to 10-15%.[3][4]

Identifier	Value
IUPAC Name	(3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate[3]
CAS Number	34681-23-7[3][4][5]
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S[3][4][5]
Molecular Weight	222.26 g/mol [3][5]
SMILES	CC(C(=NOC(=O)NC)C)S(=O)(=O)C[3]
InChI	InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)[3]
InChIKey	CTJBHIROCMPUKL-UHFFFAOYSA-N[3]

Physicochemical Properties

Butoxycarboxim is a colorless crystalline solid.[3][4] It is highly soluble in water and is considered non-volatile.[1][2] The compound is stable to UV light and thermally stable up to 100 °C.[3]

Property	Value	Reference
Physical State	Colorless crystalline solid	[3][4]
Melting Point	85-89 °C	[4]
Water Solubility	209 g/L at 20 °C	[4]
Vapor Pressure	2.0 x 10 ⁻⁶ mm Hg at 20 °C	[3]
Henry's Law Constant	2.8 x 10 ⁻¹² atm-cu m/mole	[3]
Log Kow (estimated)	-0.81	[4]
Koc (estimated)	10	[3][4]

Synthesis and Manufacturing

Butoxycarboxim is produced via the oxidation of its precursor, butocarboxim.[3][4] The synthesis is a two-step process.

Experimental Protocol: Synthesis of Butoxycarboxim

Step 1: Synthesis of Butocarboxim

- **Thioether Formation:** 3-chloro-2-butanone is reacted with methyl mercaptan through nucleophilic substitution to produce 3-(methylthio)-2-butanone.
- **Oximation:** The resulting 3-(methylthio)-2-butanone undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime.
- **Carbamoylation:** The hydroxyl group of the oxime is then acylated using methyl isocyanate to introduce the N-methylcarbamate functional group, yielding a mixture of (E)- and (Z)-isomers of butocarboxim.[2]

Step 2: Oxidation to **Butoxycarboxim**

- **Oxidation:** The thioether sulfur atom in butocarboxim is oxidized to a sulfone using an oxidizing agent such as peracetic acid. This step is conducted under controlled conditions in industrial reactors to manage the exothermic reaction.[2]
- **Purification:** The final product, **Butoxycarboxim**, is purified using standard techniques such as extraction, distillation, or chromatography to ensure high purity.[2]

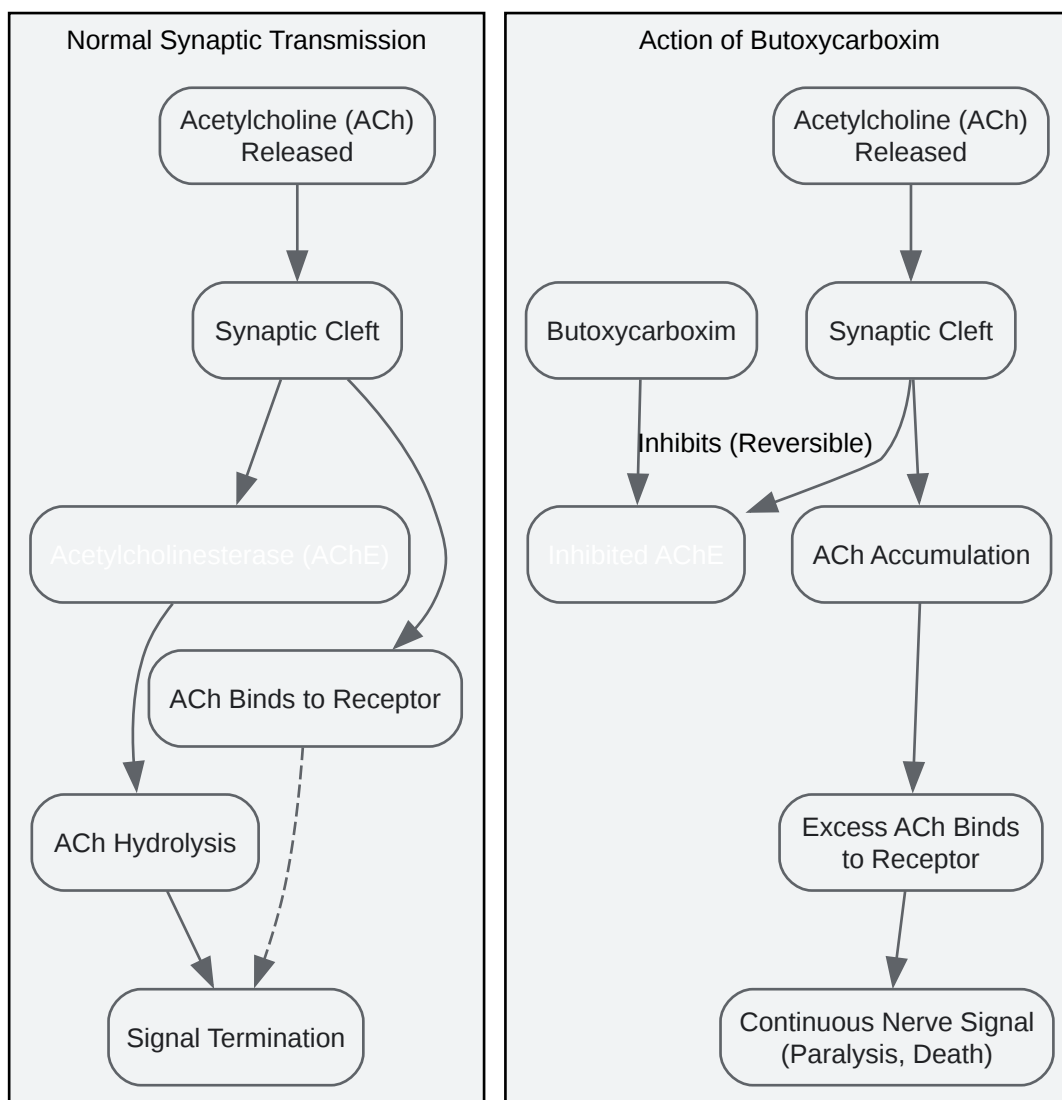
Caption: Synthesis workflow of **Butoxycarboxim** from 3-chloro-2-butanone.

Mechanism of Action

Like other carbamate insecticides, **Butoxycarboxim**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][3]

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, **Butoxycarboxim** causes an accumulation of ACh in the synaptic cleft.[1] This leads to continuous stimulation of nerve fibers, resulting in paralysis and ultimately the death of the insect.

The inhibition of AChE by carbamates occurs through the carbamoylation of the enzyme's active site.[1] This process is reversible, and the regeneration of AChE is relatively rapid compared to inhibition by organophosphates, making carbamates generally less hazardous to mammals.[3][4]



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Caption: Mechanism of action of **Butoxycarboxim** via AChE inhibition.

Metabolism and Toxicology

Metabolism

In mammals, **Butoxycarboxim** is a metabolite of the insecticide butocarboxim.[6] Following oral administration, carbamates are generally metabolized in the liver.[3] The primary metabolic pathways include:

- Hydrolysis: The carbamate ester linkage is hydrolyzed, which is a key detoxification step.[3]
- Oxidation: This can involve hydroxylation of the aromatic ring (if present), N-dealkylation, and sulfoxidation to the corresponding sulfone, mediated by mixed-function oxidase (MFO) enzymes.[3]
- Conjugation: The metabolites are conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion in the urine.[3]

Butoxycarboxim and its metabolites are eliminated from the body primarily through urine.[3][6]

Toxicology

Butoxycarboxim is classified as highly hazardous (Class IB) by the World Health Organization (WHO).[3] Its toxicity stems from its acetylcholinesterase-inhibiting activity.

Toxicity Data	Value	Species	Reference
LD ₅₀ (Oral)	458 mg/kg	Rat	[3]
LD ₅₀ (Oral)	275 mg/kg	Rabbit	[4]
LD ₅₀ (Oral)	367 mg/kg	Hen	[4]
LD ₅₀ (Subcutaneous)	288 mg/kg	Rat (female)	[3][4]
LD ₅₀ (Percutaneous)	>2,000 mg/kg	Rat	[4]

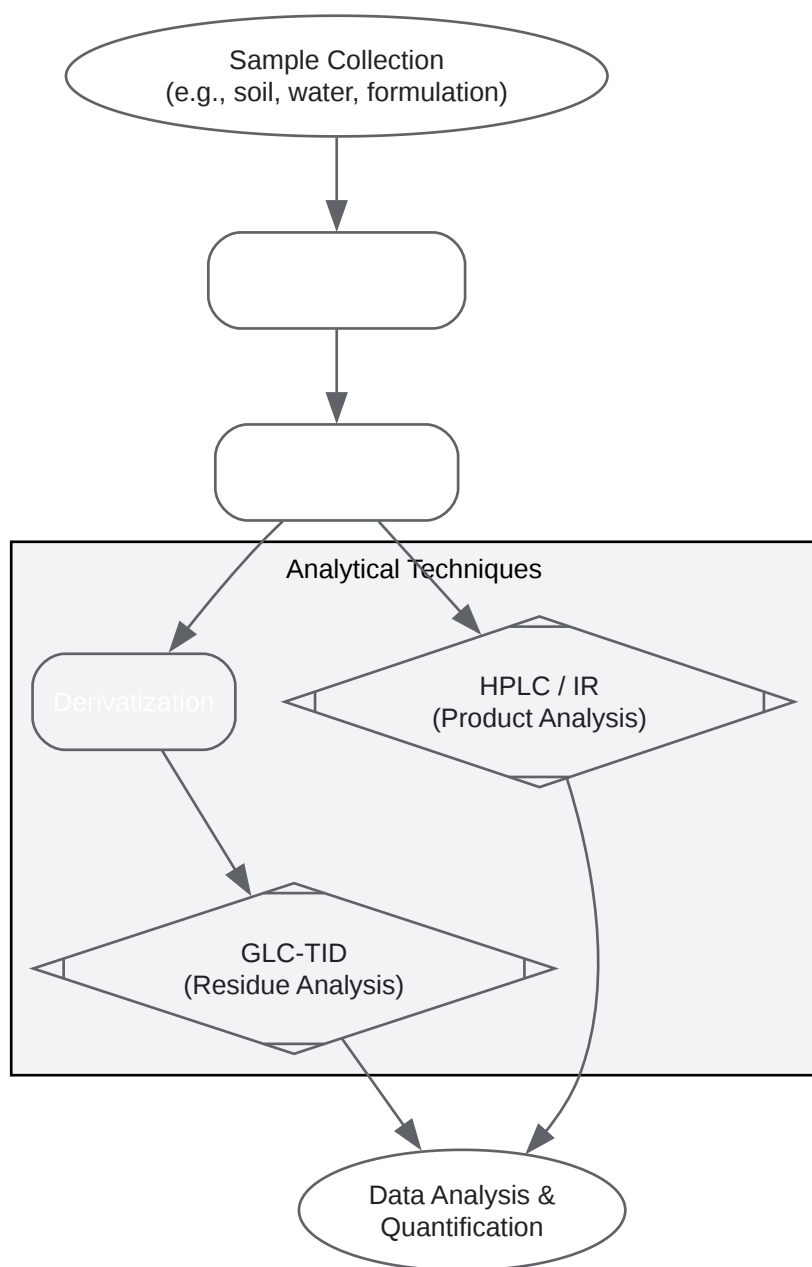
Acute exposure to high doses can lead to symptoms characteristic of cholinergic crisis, including excessive salivation, lacrimation, muscle tremors, and in severe cases, respiratory failure.

Analytical Methods

The analysis of **Butoxycarboxim** in products and environmental samples is crucial for quality control and residue monitoring.

Experimental Protocol: General Analytical Workflow

- Sample Preparation:
 - Extraction: The sample (e.g., soil, water, plant material) is extracted with a suitable organic solvent like acetonitrile or acetone.
 - Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).
- Analysis:
 - Product Analysis: The concentration of **Butoxycarboxim** in commercial formulations can be determined by Infrared (IR) spectrometry or High-Performance Liquid Chromatography (HPLC).[\[3\]](#)[\[4\]](#)
 - Residue Analysis: For determining trace amounts in environmental or biological samples, Gas-Liquid Chromatography (GLC) with a thermionic-specific detector (TID) is often used after derivatization of the analyte.[\[3\]](#)[\[4\]](#)



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